molecular formula C11H12N4O6 B14723589 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 6098-56-2

Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B14723589
CAS No.: 6098-56-2
M. Wt: 296.24 g/mol
InChI Key: GAQGCORLPAKLTH-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate ester. One common method includes the reaction of (2,4-dinitrophenyl)hydrazine with methyl acetoacetate in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Diamino derivatives with reduced nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]acetate
  • Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]propanoate
  • Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]butanoate

Uniqueness

Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazinylidene linkage and the presence of a butanoate ester. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

6098-56-2

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C11H12N4O6/c1-3-8(11(16)21-2)12-13-9-5-4-7(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3

InChI Key

GAQGCORLPAKLTH-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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